molecular formula C6H13ClN4O B1446866 (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824064-15-4

(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1446866
CAS No.: 1824064-15-4
M. Wt: 192.65 g/mol
InChI Key: VVCBBIMCBFOIAQ-UHFFFAOYSA-N
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Description

(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the aminopropyl and methanol groups.

Reaction Conditions:

    Solvent: Aqueous medium or organic solvents like dimethyl sulfoxide (DMSO).

    Catalysts: Copper(I) catalysts are often used in the click chemistry step.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, DMSO.

Major Products

    Oxidation: Formation of (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)formaldehyde.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and dipole interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole derivative with a different nitrogen arrangement.

    1H-1,2,3-Triazole: A closely related compound with similar chemical properties.

Uniqueness:

    (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is unique due to the presence of both an aminopropyl group and a methanol group, which can impart distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

[1-(2-aminopropyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-5(7)2-10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCBBIMCBFOIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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